molecular formula C6H11NO2S B1421048 N-cyclopropylcyclopropanesulfonamide CAS No. 1235100-04-5

N-cyclopropylcyclopropanesulfonamide

Cat. No. B1421048
M. Wt: 161.22 g/mol
InChI Key: WNIPSNBTVBXZLJ-UHFFFAOYSA-N
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Description

“N-cyclopropylcyclopropanesulfonamide” is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol .


Molecular Structure Analysis

The InChI code for “N-cyclopropylcyclopropanesulfonamide” is 1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2 . This indicates that the molecule consists of a cyclopropane ring attached to a sulfonamide group, which in turn is attached to another cyclopropane ring .


Physical And Chemical Properties Analysis

“N-cyclopropylcyclopropanesulfonamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Catalysis and Chemical Synthesis

N-cyclopropylcyclopropanesulfonamide plays a pivotal role in catalysis and chemical synthesis. For instance, Mackay et al. (2014) reported its application in Lewis acid catalyzed (3 + 2)-annulations, providing cyclopentene sulfonamides with high diastereoselectivity, a critical aspect in the creation of cyclopentanones (Mackay et al., 2014). Similarly, Ma et al. (2022) demonstrated its use in Cu-catalyzed allylation of amines, showcasing its versatility in forming N-allylated products (Ma et al., 2022).

Medicinal Chemistry and Drug Synthesis

The compound is also significant in medicinal chemistry. Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications, highlighting the potential of N-cyclopropylcyclopropanesulfonamide in drug synthesis (Darwish et al., 2014). Moreover, Yıldırım et al. (2015) explored its inhibition properties on human carbonic anhydrase isoenzymes, providing insights into therapeutic applications (Yıldırım et al., 2015).

Development of Bioisosteres

Manabe et al. (2007) utilized it in the preparation of biologically active acylsulfonamide, demonstrating its role in developing bioisosteres for carboxylic acids (Manabe et al., 2007). This highlights the compound's significance in modifying molecular structures for enhanced biological activity.

Organic Chemistry and Functionalization

In the field of organic chemistry, Zhu et al. (2014) reported its use in AlCl3-promoted formal [2 + 3]-cycloaddition, showcasing its efficiency in constructing highly stereoselective indane derivatives (Zhu et al., 2014). This emphasizes its role in the synthesis of complex organic compounds.

Safety And Hazards

“N-cyclopropylcyclopropanesulfonamide” is classified under the GHS07 hazard class . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “N-cyclopropylcyclopropanesulfonamide” are not available, the field of sulfonamide research is vast and continually evolving. Sulfonamides have a wide range of applications in medicine due to their antibacterial properties, and new sulfonamide derivatives are continually being synthesized and studied for potential applications .

properties

IUPAC Name

N-cyclopropylcyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPSNBTVBXZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylcyclopropanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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